3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one
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Description
3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one is a useful research compound. Its molecular formula is C25H22O5 and its molecular weight is 402.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has developed various synthetic routes and characterizations for compounds structurally related to 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one. For instance, studies have shown efficient synthetic protocols for chromen-4-ones and their derivatives, highlighting the versatility of these compounds in organic synthesis. The synthesis of novel polystyrene-supported catalysts for the Michael addition, critical in the synthesis of Warfarin analogues, showcases the potential of chromen-4-one derivatives in medicinal chemistry and catalysis (Alonzi et al., 2014).
Phototransformation and Photophysical Properties
Phototransformation studies on chromen-4-ones have revealed unique photophysical behaviors, such as regioselective photocyclisation and dealkoxylation processes. This research opens new avenues for the development of photofunctional materials based on chromen-4-one structures (Khanna et al., 2015).
Antimicrobial Activity
The antimicrobial properties of chromen-4-one derivatives have been extensively studied, indicating their potential as antibacterial and antifungal agents. Microwave-assisted synthesis of novel chromen-4-ones has shown promising antimicrobial activity, highlighting the therapeutic potential of these compounds (Ashok et al., 2016).
Electrochromic and Photovoltaic Properties
Studies on chromen-2-one-based organic dyes for dye-sensitized solar cells have demonstrated their utility in enhancing solar energy conversion efficiency. These findings suggest the role of chromen-4-one derivatives in developing sustainable energy solutions (Gad et al., 2020).
Molecular Docking and Structural Analyses
Molecular docking and structural analyses of chromen-4-one derivatives have provided insights into their potential biological targets and mechanisms of action. These studies are crucial for drug development and understanding the molecular basis of their biological activities (Sert et al., 2018).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one involves the condensation of 2-ethylphenol with 2-bromoethanol to form 2-ethoxyphenol. This is followed by the synthesis of 7-(2-methylphenyl)methoxy-4-chromenone through the reaction of 7-hydroxy-4-chromenone with 2-methylphenylmagnesium bromide. Finally, the two compounds are coupled together through an etherification reaction to form the target compound.", "Starting Materials": [ "2-ethylphenol", "2-bromoethanol", "7-hydroxy-4-chromenone", "2-methylphenylmagnesium bromide" ], "Reaction": [ "2-ethylphenol + 2-bromoethanol -> 2-ethoxyphenol", "7-hydroxy-4-chromenone + 2-methylphenylmagnesium bromide -> 7-(2-methylphenyl)methoxy-4-chromenone", "2-ethoxyphenol + 7-(2-methylphenyl)methoxy-4-chromenone -> 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one" ] } | |
CAS No. |
844822-26-0 |
Molecular Formula |
C25H22O5 |
Molecular Weight |
402.446 |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3 |
InChI Key |
AQNAXMVAUPALCD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |
solubility |
not available |
Origin of Product |
United States |
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